2-(1H-imidazol-1-yl)acetamide
Overview
Description
2-(1H-imidazol-1-yl)acetamide is a chemical compound with the molecular formula C5H7N3O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole derivatives has been widely investigated for their antimicrobial actions . The synthesis of 2-(1H-imidazol-1-yl)acetamide and similar compounds typically involves the reaction of acetate derivatives of benzimidazole with appropriate amines .Molecular Structure Analysis
The molecular structure of 2-(1H-imidazol-1-yl)acetamide consists of a five-membered imidazole ring attached to an acetamide group . The molecular weight of this compound is 125.13 .Chemical Reactions Analysis
Imidazole derivatives, including 2-(1H-imidazol-1-yl)acetamide, are known for their broad range of chemical and biological properties . They are key components in functional molecules used in a variety of applications .Physical And Chemical Properties Analysis
Imidazole is an amphoteric compound, meaning it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Anticancer Activities
2-(1H-imidazol-1-yl)acetamide derivatives have been explored for their potential anticancer activities. Duran and Demirayak (2012) synthesized derivatives of this compound and found that some exhibited reasonable anticancer activity against various human tumor cell lines, with a high activity specifically against melanoma-type cell lines (Duran & Demirayak, 2012).
Antifungal Agents
The compound has also been modified to create derivatives with antifungal properties. Altındağ et al. (2017) designed and synthesized derivatives to combat drug-resistant fungal infections, finding significant activity against Candida strains (Altındağ et al., 2017).
Acidity Constant Studies
Duran and Canbaz (2013) investigated the acidity constants (pKa) of newly synthesized 2-(1H-imidazol-1-yl)acetamide derivatives, contributing valuable data for further pharmacological applications (Duran & Canbaz, 2013).
Catalysts in Chemical Reactions
This compound has been used in the synthesis of biomimetic ligands and evaluated as catalysts for chemical reactions. Serafimidou et al. (2008) synthesized an acetamide derivative with imidazole rings, using it for alkene epoxidation with H2O2 (Serafimidou et al., 2008).
Antimicrobial and Anticonvulsant Activities
Aktürk et al. (2002) synthesized derivatives of 2-(1H-imidazol-1-yl)acetamide, evaluating their anticonvulsant activity. One derivative showed significant activity against seizures induced by maximal electroshock (Aktürk et al., 2002).
Inhibitors for Specific Enzymes
Derivatives of 2-(1H-imidazol-1-yl)acetamide have been developed as inhibitors for specific enzymes like β-secretase (BACE-1), contributing to research in neurodegenerative diseases. Yan et al. (2017) synthesized derivatives and evaluated them for their inhibitory activity, identifying potent analogs with high blood-brain barrier permeability (Yan et al., 2017).
Corrosion Inhibition
Rouifi et al. (2020) synthesized benzimidazole derivatives of 2-(1H-imidazol-1-yl)acetamide to study their inhibitory properties against corrosion, finding significant effectiveness in protecting carbon steel (Rouifi et al., 2020).
Safety And Hazards
Future Directions
Imidazole derivatives have become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These compounds are key components to functional molecules that are used in a variety of everyday applications . Therefore, the future direction in this field could involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles .
properties
IUPAC Name |
2-imidazol-1-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5(9)3-8-2-1-7-4-8/h1-2,4H,3H2,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAVLRNBGURMFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351875 | |
Record name | 2-(1H-imidazol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-1-yl)acetamide | |
CAS RN |
65991-91-5 | |
Record name | 2-(1H-imidazol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.